Dde-Lys(Fmoc)-OH

Peptide Synthesis SPPS Quality Control

Dde-Lys(Fmoc)-OH (CAS 156648-40-7) is a quasi-orthogonally protected lysine engineered for Fmoc SPPS. Its ε-Fmoc (base-labile) and α-Dde (hydrazine-labile) architecture enables sequential, site-selective side-chain modification—critical for biotinylated probes, MAPs, and cyclic peptides. Unlike the positional isomer Fmoc-Lys(Dde)-OH or the more recalcitrant ivDde analog, this compound offers balanced piperidine stability and quantitative 2% hydrazine cleavage, ensuring maximal synthetic efficiency and product purity. Ideal for demanding peptide conjugates.

Molecular Formula C31H36N2O6
Molecular Weight 532.6 g/mol
CAS No. 156648-40-7
Cat. No. B613342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde-Lys(Fmoc)-OH
CAS156648-40-7
Molecular FormulaC31H36N2O6
Molecular Weight532.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m0/s1
InChIKeyHJGADLBSAXYSSH-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dde-Lys(Fmoc)-OH (CAS 156648-40-7): Orthogonal Lysine Building Block for Fmoc Solid-Phase Peptide Synthesis Procurement


Dde-Lys(Fmoc)-OH (CAS 156648-40-7) is a quasi-orthogonally protected lysine derivative specifically engineered for Fmoc-based solid-phase peptide synthesis (SPPS) . This compound features the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino function of lysine, while the α-amino group is shielded by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) moiety [1]. This protection architecture is orthogonal to the standard Fmoc/tBu strategy, enabling sequential, site-specific side-chain modifications without affecting the main peptide chain [2].

Why Fmoc-Lys(Dde)-OH or Other Orthogonally Protected Lysine Analogs Cannot Replace Dde-Lys(Fmoc)-OH


In the context of constructing branched, cyclic, or side-chain modified peptides, the precise architecture of orthogonal protection is not interchangeable. Fmoc-Lys(Dde)-OH and Dde-Lys(Fmoc)-OH, while chemically related, are positional isomers where the Dde and Fmoc groups occupy opposite amine functionalities . This distinction dictates the order of deprotection and, consequently, the sequence of peptide elongation. Similarly, substituting Dde with the more robust ivDde group (Fmoc-Lys(ivDde)-OH) or alternative protecting groups such as Mtt or Alloc introduces divergent stability profiles and deprotection chemistries [1][2]. The Dde group is purposefully chosen for its balance of sufficient stability toward repetitive piperidine treatments (20% in DMF) and facile, quantitative cleavage with mild 2% hydrazine in DMF [1]. This contrasts sharply with ivDde, which, while more resistant to piperidine, can prove recalcitrant to complete removal, especially in aggregating or C-terminal sequences [2]. Thus, generic substitution directly compromises synthetic efficiency, final product purity, and the feasibility of specific peptide architectures.

Procurement-Relevant Quantitative Differentiation of Dde-Lys(Fmoc)-OH vs. Analogs: Purity, Stability, and Orthogonality Data


Commercial Purity Specifications: Dde-Lys(Fmoc)-OH vs. Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH

The commercially available Novabiochem® grade of Dde-Lys(Fmoc)-OH is supplied with a guaranteed purity of ≥96.0% by HPLC, ≥97% by TLC, and ≥90.0% by acidimetric assay . This establishes a clear procurement baseline. In contrast, its closest structural analog, Fmoc-Lys(Dde)-OH, is offered at a slightly higher HPLC purity specification of ≥97.0% and TLC ≥98% . Conversely, the ivDde analog, Fmoc-Lys(ivDde)-OH, despite its enhanced stability, is supplied at a lower acidimetric assay minimum of ≥85.0%, though its HPLC purity is high at ≥99.0% . This quantitative variance in release specifications can influence cost and application-specific purity requirements.

Peptide Synthesis SPPS Quality Control Procurement Specifications

Orthogonal Protection Architecture: Dde-Lys(Fmoc)-OH Enables Selective ε-Fmoc vs. α-Dde Deprotection Sequence

Dde-Lys(Fmoc)-OH is uniquely architected for a specific synthetic sequence. The ε-amino group bears the Fmoc moiety, which is removed under standard SPPS conditions (20% piperidine in DMF), allowing for chain extension at the lysine side chain . Subsequently, the α-amino Dde group is selectively cleaved using 2% hydrazine in DMF, which is orthogonal to Fmoc/tBu chemistry, enabling extension of the main peptide chain [1]. This is the reverse of Fmoc-Lys(Dde)-OH, where the Fmoc group is on the α-amine and Dde on the ε-amine. This architectural difference is not a minor variation but a critical determinant of synthetic feasibility, allowing the creation of N- to C-terminal cyclized peptides or peptides with complex branching at the lysine side chain that would be difficult or impossible to access with the reverse architecture [2].

Orthogonal Protection Peptide Architecture Synthetic Strategy Building Block Selection

Dde Group Stability vs. Piperidine: Dde-Lys(Fmoc)-OH Exhibits Sufficient Stability with Superior Cleavability Compared to ivDde Analogs

The Dde protecting group is reported to be stable toward 20% piperidine in DMF, the standard reagent for Fmoc removal, but is not as robust as the sterically hindered ivDde group [1][2]. This moderate stability profile is a deliberate design feature: while ivDde demonstrates superior resistance to piperidine and negligible migration to free lysine side chains, its removal can be incomplete, requiring higher concentrations of hydrazine (up to 10%) or proving entirely recalcitrant in C-terminal or aggregating sequences [2]. In direct comparative studies of resin-bound peptides, Dde exhibited significant scrambling during piperidine treatment, whereas ivDde showed none [2]. However, the ease and completeness of Dde removal with 2% hydrazine is a quantifiable advantage in scenarios where synthetic length is moderate and the risk of migration is managed .

Deprotection Stability Hydrazinolysis Side Reactions

Orthogonality to Allyl-Based Protecting Groups: Defined Protocol for Dde-Lys(Fmoc)-OH Prevents Side Reactions

A specific, quantifiable differentiation for Dde-Lys(Fmoc)-OH lies in its documented compatibility with allyl-based protecting groups (e.g., Alloc, Aloc). When Dde removal with 2% hydrazine is performed in the presence of allyl-protected functionalities, the inclusion of allyl alcohol in the deprotection solution is required to prevent undesired reduction of the allyl group [1]. This protocol is a direct consequence of the hydrazine-mediated cleavage mechanism and is explicitly documented in the product literature for Dde-Lys(Fmoc)-OH . While this requirement also applies to Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH, it represents a key operational distinction from alternative orthogonal protecting group pairs (e.g., Mtt/TFA, Alloc/Pd(0)) and is a critical piece of procedural knowledge that directly impacts synthetic success when multiple orthogonal protections are employed .

Orthogonal Protection Allyl Group Deprotection Protocol Selectivity

Quantifiable Melting Point and Storage Requirements: Practical Procurement and Handling Differentiators

Physical property data provides a quantifiable, though less critical, point of differentiation. Dde-Lys(Fmoc)-OH exhibits a melting point >70 °C with decomposition . This contrasts with Fmoc-Lys(Dde)-OH, which decomposes at 80 °C , and Fmoc-Lys(ivDde)-OH, for which a specific melting point is not always reported. More critically, storage conditions vary: Dde-Lys(Fmoc)-OH is recommended for storage at 15-25°C , whereas Fmoc-Lys(Dde)-OH requires freezer storage at -20°C and Fmoc-Lys(ivDde)-OH at -10 to -25°C . The less stringent storage requirement for Dde-Lys(Fmoc)-OH translates to reduced energy costs and simplified logistics for routine laboratory use, a tangible benefit for high-throughput facilities.

Physical Properties Storage Handling Logistics

Validated Research and Industrial Applications for Dde-Lys(Fmoc)-OH in Peptide Synthesis


Site-Specific Biotinylation of Peptides

Dde-Lys(Fmoc)-OH is specifically employed to introduce biotin to the side chain of a lysine residue within a peptide sequence. The ε-Fmoc group is removed first, allowing for the incorporation of the biotin moiety via standard coupling chemistry to the side-chain amine. Following this, the α-Dde group is cleaved with 2% hydrazine, unmasking the N-terminus for continuation of the main peptide chain . This application leverages the orthogonal protection architecture of Dde-Lys(Fmoc)-OH to create precisely biotinylated peptide probes for applications such as ELISA, Western blotting, and receptor binding studies [1].

Synthesis of Branched and Cyclic Peptides

The orthogonal protection scheme of Dde-Lys(Fmoc)-OH is a cornerstone for constructing branched peptide architectures, such as Multiple Antigenic Peptides (MAPs) and lipo-MAPs, as well as cyclic peptides [2]. The ability to selectively deprotect the ε-Fmoc group for side-chain elongation while leaving the α-Dde group intact provides the necessary synthetic control to create complex, multi-chain structures on a solid support. The Dde group's subsequent removal with mild hydrazine then allows for final chain elongation or cyclization without affecting other acid-labile side-chain protecting groups .

Preparation of Side-Chain Modified Peptides and Conjugates

Dde-Lys(Fmoc)-OH facilitates the synthesis of peptides bearing specific modifications at the lysine ε-amino group, including fluorescent dyes, polyethylene glycol (PEG) chains, or other functional probes [3]. The orthogonality of the Fmoc (base-labile) and Dde (hydrazine-labile) groups ensures that the modification can be installed with high site-specificity, minimizing the formation of undesired side products and maximizing the yield and purity of the final conjugated peptide. This is critical for generating homogeneous peptide-based imaging agents, drug delivery vehicles, and diagnostic tools [1].

Integration with Allyl-Based Protection Strategies

For advanced peptide synthesis requiring multiple orthogonal protecting groups, Dde-Lys(Fmoc)-OH is compatible with allyl-based protections (e.g., Alloc, Aloc). The documented protocol of adding allyl alcohol during hydrazine-mediated Dde cleavage prevents the undesired reduction of the allyl group, enabling the simultaneous use of Fmoc/tBu, Dde, and Alloc protection schemes on a single resin [4]. This multi-orthogonal capability is essential for the synthesis of highly complex, functionalized peptides, such as those required for studying protein-protein interactions or creating sophisticated biomaterials.

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